3-n-boc-amino-3-piperidine-propionic acid

Vue d'ensemble

Description

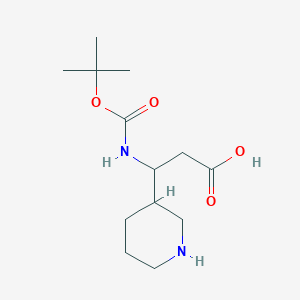

3-n-boc-amino-3-piperidine-propionic acid is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-boc-amino-3-piperidine-propionic acid typically involves the reaction of piperidine with tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected piperidine intermediate. This intermediate is then reacted with propionic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reactors .

Analyse Des Réactions Chimiques

Types of Reactions

3-n-boc-amino-3-piperidine-propionic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

3-n-boc-amino-3-piperidine-propionic acid has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 3-n-boc-amino-3-piperidine-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . It may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Tert-butoxycarbonylamino-3-piperidin-3-yl-acetic acid

- 3-Tert-butoxycarbonylamino-3-piperidin-3-yl-butyric acid

- 3-Tert-butoxycarbonylamino-3-piperidin-3-yl-valeric acid

Uniqueness

3-n-boc-amino-3-piperidine-propionic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in scientific research and industrial applications .

Activité Biologique

3-n-Boc-amino-3-piperidine-propionic acid (CAS 372144-09-7) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and various research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the amino group. This structure is significant as it enhances the compound's stability and reactivity, making it a valuable intermediate in pharmaceutical synthesis. The synthesis typically involves coupling reactions with cyanoacetic acid facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to influence several pathways involved in cellular signaling, which can lead to therapeutic effects against various diseases. The compound has been studied for its antimicrobial , anticancer , and anti-inflammatory properties .

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds exhibit notable antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar properties .

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial potential under investigation |

| Piperidinothiosemicarbazone derivatives | 0.5 - 4 µg/mL | Strong inhibitory effect against M. tuberculosis |

Anticancer Activity

The anticancer potential of piperidine derivatives has been documented in several studies. For example, compounds similar to this compound have demonstrated effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

- Septic Shock Protection : In a study investigating the protective effects of related piperidine compounds against septic shock, it was found that treatments led to significant reductions in inflammatory cytokines and improved survival rates in animal models . This suggests a potential application for this compound in modulating immune responses.

- GSK-3β Inhibition : Another study focused on the structure-activity relationship of piperidine derivatives showed promising results in inhibiting GSK-3β, a target implicated in various cancers and neurodegenerative diseases . The introduction of bulky groups enhanced biological potency, indicating that modifications of the piperidine structure can lead to improved therapeutic efficacy.

Research Findings

Recent investigations have highlighted the importance of structural modifications on the biological activity of piperidine derivatives:

- Substituent Effects : The introduction of different substituents on the piperidine ring significantly affects the biological activity. For instance, bulky aromatic groups were found to enhance potency against certain targets while maintaining selectivity .

- Metabolic Stability : Studies indicate that certain modifications can improve metabolic stability, reducing degradation by liver microsomes and enhancing bioavailability .

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYIVBQGRXYEAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958392 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(piperidin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372144-09-7 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(piperidin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.